N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, which is then followed by cyclization to form the desired heterocyclic structure. The final step involves decarboxylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes, including inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)amine
- 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
Uniqueness
N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethoxyphenyl and isopropyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development and other scientific applications.
Biological Activity
N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound belongs to the thienopyrimidine class, which has been extensively studied for various biological activities, particularly as antiviral agents. The thienopyrimidine derivatives have shown promise in inhibiting viral replication, especially against HIV and other viruses.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit notable antiviral activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit HIV replication effectively. The mechanism often involves interference with viral enzymes or host cell interactions crucial for viral propagation.
Table 1: Antiviral Activity of Thienopyrimidine Derivatives
Compound Name | Virus Targeted | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HIV | TBD | Inhibition of reverse transcriptase |
Thienopyrimidine A | HCV | 0.5 | NS5B polymerase inhibition |
Thienopyrimidine B | Influenza | 0.8 | Hemagglutinin blocking |
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely related to their structural features. Modifications at specific positions on the thienopyrimidine ring can enhance or diminish their efficacy.
- Substituents on the Phenyl Ring : The presence of electron-donating groups (like ethoxy) can improve binding affinity to viral targets.
- Alkyl Substituents : Variations in alkyl chain length and branching (e.g., propan-2-yl) influence lipophilicity and cellular uptake.
- Pyrimidine Core Modifications : Alterations in the nitrogen positioning within the pyrimidine ring can affect the compound's interaction with nucleic acid targets.
Case Study 1: Inhibition of HIV Replication
A study conducted by researchers demonstrated that a derivative of this compound exhibited significant inhibition of HIV replication in vitro. The compound was tested against various strains of HIV, showing an IC50 value indicative of strong antiviral activity.
Case Study 2: Comparative Analysis with Other Antivirals
In a comparative study involving several antiviral agents, this compound was found to have a favorable therapeutic index compared to traditional antivirals like zidovudine and efavirenz. This suggests potential for use in combination therapies.
Properties
CAS No. |
917906-80-0 |
---|---|
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6-propan-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-21-14-8-6-5-7-13(14)20-16-12-9-15(11(2)3)22-17(12)19-10-18-16/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
YTRVVRUBBJJYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(SC3=NC=N2)C(C)C |
Origin of Product |
United States |
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